molecular formula C₁₀H₁₁D₅N₂O₄S₃ B1141363 Dorzolamide-d5 CAS No. 1227097-70-2

Dorzolamide-d5

Cat. No. B1141363
M. Wt: 329.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dorzolamide is a topical carbonic anhydrase inhibitor primarily used in the management of glaucoma and ocular hypertension. Its mechanism involves lowering intraocular pressure (IOP) by reducing aqueous humor formation. This effect is achieved through the inhibition of carbonic anhydrase in the ciliary process, leading to a reduction in the production of aqueous humor and, consequently, IOP. The development and clinical application of Dorzolamide highlight its potential as an alternative therapy option, particularly for patients intolerant of or unable to receive other treatments (Pfeiffer, 1997).

Synthesis Analysis

The synthesis of Dorzolamide involves key intermediates such as (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This compound can be obtained diastereoisomerically pure through a stereoselective solvolysis process, indicating the complexity and precision required in synthesizing Dorzolamide. The reaction showcases the importance of specific conditions and reagents to achieve the desired product with high purity and yield (Martinelli et al., 2023).

Molecular Structure Analysis

Dorzolamide's molecular structure is characterized by a thienothiopyran ring system that is essential for its carbonic anhydrase inhibitory activity. The structure of Dorzolamide hydrochloride has been elucidated through crystallography, providing insights into its molecular conformation and interaction potential. This detailed structural information is crucial for understanding how Dorzolamide interacts with carbonic anhydrase enzymes (Ravikumar & Sridhar, 2007).

Chemical Reactions and Properties

Dorzolamide undergoes specific chemical reactions, including its interaction with carbonic anhydrase enzymes. Its inhibitory action is selective, showing a high affinity for certain isoforms of the enzyme, which is pivotal for its therapeutic efficacy. The mechanism of action involves the reversible inhibition of the enzyme, leading to decreased aqueous humor production and reduced IOP (Sugrue, 1996).

Physical Properties Analysis

The physical properties of Dorzolamide, such as solubility and stability, are influenced by its molecular structure. Cyclodextrin inclusion complexes have been investigated to enhance the solubility and stability of Dorzolamide, facilitating the development of effective ocular formulations. This research indicates the potential for novel formulation strategies to improve the delivery and efficacy of Dorzolamide (Jansook et al., 2010).

Chemical Properties Analysis

The chemical behavior of Dorzolamide under various conditions has been extensively studied. Its interactions with biological molecules and enzymes underscore its specificity and efficacy as a carbonic anhydrase inhibitor. Understanding these chemical properties is crucial for optimizing its therapeutic use and minimizing potential side effects (Hasegawa et al., 1994).

Scientific Research Applications

  • Ocular Hypotensive Effects : Dorzolamide is effective in reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It functions as a carbonic anhydrase inhibitor, decreasing aqueous humor formation in the eye (Martens-Lobenhoffer & Banditt, 2002).

  • Topical Application and Safety : As a topical carbonic anhydrase inhibitor, dorzolamide is favored for its minimal systemic side effects compared to oral carbonic anhydrase inhibitors. It is well-tolerated and can be used as a first-line therapy or in combination with other ocular hypotensive medications (Talluto, Wyse, & Krupin, 1997).

  • Pharmacokinetics and Pharmacodynamics : The pharmacokinetic properties of dorzolamide indicate its efficacy in eye tissues and the systemic circulation, with metabolism to N-de-ethyldorzolamide and elimination primarily via the renal route (Balfour & Wilde, 1997).

  • Effects on Ocular Blood Flow : Studies have examined dorzolamide's effects on ocular blood flow, finding no significant changes in retrobulbar flow velocities or retinal parameters, indicating a lack of measurable vascular effects from topical dorzolamide treatment in glaucoma patients (Bergstrand, Heijl, & Harris, 2002).

  • Mucoadhesive Topical Nanoformulations : Research into mucoadhesive nanoformulations of Dorzolamide HCl shows potential for reducing side effects and enhancing efficacy in ocular hypertension treatment. These formulations demonstrate sustained drug release and improved transcorneal permeation (Manchanda & Sahoo, 2018).

  • Binding to Human Erythrocytes : Dorzolamide and its N-deethylated metabolite show a significant uptake and binding to human erythrocytes, indicating the presence of binding sites for dorzolamide in human cells, which may have implications for its systemic effects (Hasegawa, Hara, & Hata, 1994).

  • Impact on Corneal Thickness and Sensibility : Investigations into dorzolamide's influence on corneal physiology reveal that it does not induce significant changes in corneal thickness, endothelial cell count, or corneal sensibility, indicating its safety in terms of corneal health (Kaminski et al., 1998).

properties

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8-10,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-,9?,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTTVZPWMKGBNU-FXQVNJNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide

Citations

For This Compound
1
Citations
AF Lo Faro, A Tini, G Bambagiotti, F Pirani, A Faragalli… - Biology, 2022 - mdpi.com
Simple Summary Carbonic anhydrase inhibitors such as dorzolamide, brinzolamide, and acetazolamide are prescription drugs prohibited in sports. Detecting these substances and …
Number of citations: 1 www.mdpi.com

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